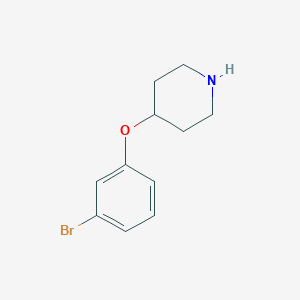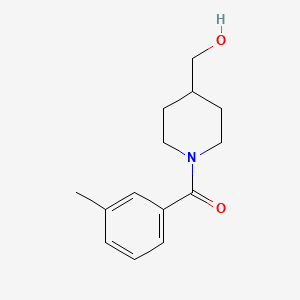
1-Tosylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, often used to protect amines. The presence of the tosyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
1-Tosylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the tosylation of piperidine-4-ol. The reaction typically uses p-toluenesulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Tosylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Detosylation: The tosyl group can be removed using reagents like sodium amalgam or sodium in liquid ammonia, yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields the corresponding ketone, while reduction yields the amine .
Wissenschaftliche Forschungsanwendungen
1-Tosylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including as antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of 1-Tosylpiperidin-4-ol depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The tosyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-Tosylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidine-4-ol: Lacks the tosyl group and has different reactivity and applications.
1-Benzylpiperidine-4-ol: Contains a benzyl group instead of a tosyl group, leading to different chemical properties and uses.
1-Tosylpiperidine-4-one: The ketone analog of this compound, which has different reactivity and applications.
The uniqueness of this compound lies in the presence of the tosyl group, which provides specific reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUGYBUVPMOLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)
![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)



![5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol](/img/structure/B7842520.png)
![3-Oxo-4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,4-benzoxazine-7-carboxylic acid](/img/structure/B7842529.png)
![3-[[4-[(E)-2-pyridin-4-ylethenyl]phenoxy]methyl]benzoic acid](/img/structure/B7842534.png)
![4-{2-[(2,4-Dimethylphenyl)amino]acetamido}benzoic acid](/img/structure/B7842541.png)


![Benzo[1,3]dioxol-5-yl-(3-hydroxymethyl-piperidin-1-yl)-methanone](/img/structure/B7842565.png)
![[1-(Ethanesulfonyl)piperidin-3-yl]methanol](/img/structure/B7842570.png)
